

Domiphen bromide mechanism of action

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Compound Focus: Domiphen Bromide

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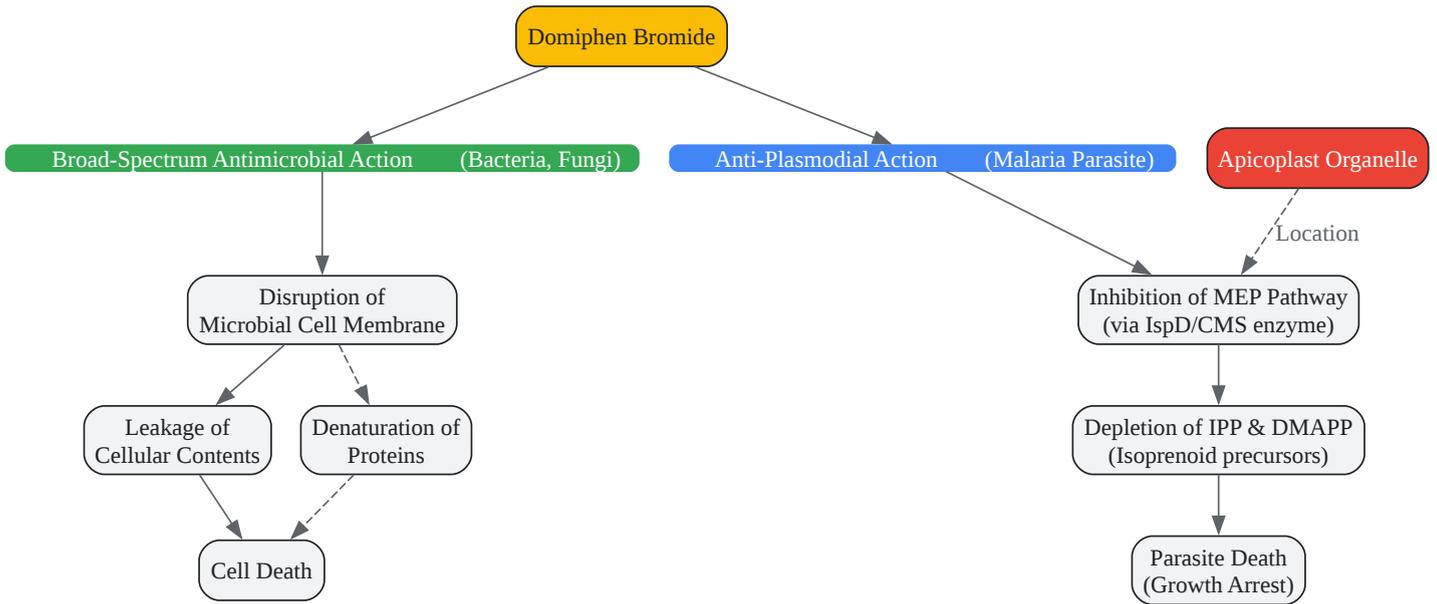
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Core Mechanisms of Action

The biological activity of **domiphen bromide** stems from three primary mechanisms, which are summarized in the table below.

Mechanism of Action	Key Molecular Targets / Effects	Primary Experimental Evidence
1. Broad-Spectrum Antimicrobial [1] [2]	Disruption of microbial cell membranes; Denaturation of proteins [2].	In vitro assays against bacteria and fungi; Used in commercial antiseptics and mouthwashes [1].
2. Inhibition of the MEP Pathway in *Plasmodium* [3] [4]	Inhibition of IspD (CMS) enzyme in apicoplast; Depletion of isoprenoid precursors (IPP/DMAPP) [3].	In vitro growth arrest of <i>P. falciparum</i> ; LC-ESI-MS/MS metabolomics; IPP supplementation rescues parasites [3].
3. Synergistic Antifungal Action [5]	Enhanced efficacy of itraconazole; Disruption of cell wall/membrane; Inhibition of drug efflux pumps [5].	Checkerboard MIC and growth curve assays; Transcriptome sequencing; In vivo <i>Galleria mellonella</i> model [5].

The following diagram illustrates the primary antimicrobial mechanism and the antimalarial mechanism via MEP pathway inhibition.



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Quantitative Biological Data

Key quantitative findings from experimental studies are consolidated in the following tables for easy comparison.

Table 1: Antiplasmodial and Enzyme Inhibition Activity [3] [6]

Parameter	Value / Concentration	Experimental Context
Anti- <i>P. falciparum</i> IC ₅₀	~1 µM	In vitro culture (3D7 strain)
IspD (CMS) Inhibition	Confirmed inhibitor	Recombinant enzyme activity assay

Parameter	Value / Concentration	Experimental Context
Growth Stage Arrest	Early trophozoite	Microscopic observation of synchronized cultures

Table 2: Synergistic Antifungal Activity (with Itraconazole) [5]

Parameter	Result	Experimental Context
Fractional Inhibitory Concentration (FIC) Index	Synergistic (value <0.5)	Checkerboard assay vs. <i>A. fumigatus</i>
Cytotoxicity (Cell Survival)	>80% (HT-22, HK-2 cells)	24h exposure, CCK-8 assay
In Vivo Efficacy	Increased survival	<i>Galleria mellonella</i> infection model

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of the core experimental methodologies.

Protocol: In Vitro Antiplasmodial Activity and Metabolomic Analysis [3]

This protocol assesses **domiphen bromide**'s ability to kill malaria parasites and profiles metabolic changes.

- Parasite Culture:** Maintain *Plasmodium falciparum* 3D7 strain in human red blood cells (type B) at 3% hematocrit in RPMI complete medium with 5 g/L Albumax II. Use a gas mixture of 92% N₂, 5.5% CO₂, and 2.5% O₂ at 37°C.
- Synchronization:** Synchronize cultures at the ring stage using 5% sorbitol lysis.
- Drug Assay:** Plate 200 µL of synchronized culture (7% parasitemia) in 96-well plates. Treat with **20 µM domiphen bromide** (from a 20 mM stock in methanol) for 48 hours. Include controls (e.g., 20 µM chloroquine).

- **Parasitemia Assessment:** Determine growth inhibition at various time points via microscopic examination of blood smears or flow cytometry.
- **Metabolite Extraction (for LC-ESI-MS/MS):** Collect 10 mL samples by centrifugation (500 × g, 5 min) at specified times. Flash-freeze pellets in liquid N₂ and lyophilize.
- **LC-ESI-MS/MS Analysis:** Reconstitute lyophilized pellets in 100 μL ultrapure water. Mix 20 μL with internal standard and 70 μL acetonitrile, then centrifuge. Inject supernatant for analysis.
 - **Chromatography:** Use a UPLC BEH Amide column with a gradient of ammonium bicarbonate (pH 10.5) and acetonitrile.
 - **Detection:** Perform MS/MS detection via selected reaction monitoring (SRM) for MEP pathway intermediates (e.g., MEP, DXP) and Krebs cycle metabolites.

Protocol: Checkerboard Assay for Synergistic Antifungal Activity [5]

This protocol evaluates the synergistic effect of **domiphen bromide** and itraconazole against *Aspergillus fumigatus*.

- **Strain Preparation:** Use wild-type and azole-resistant *A. fumigatus* strains. Preserve conidia in 50% glycerol at -20°C. Prepare fungal suspensions at 1 × 10⁶ CFU/mL for assays.
- **Minimum Inhibitory Concentration (MIC) Determination:** Prepare serial dilutions of itraconazole and **domiphen bromide** separately in minimal medium (MM). Inoculate tubes with 20 μL of fungal suspension and incubate at 37°C for 36 hours. The MIC is the lowest drug concentration without visible fungal growth (clear tube).
- **Checkerboard Assay:** Combine **domiphen bromide** and itraconazole in a 2D dilution series across a microtiter plate. Inoculate each well with the standardized fungal suspension. The **Fractional Inhibitory Concentration Index (FICI)** is calculated as follows: $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
 - Synergy is typically defined as $FICI \leq 0.5$.

Key Research Implications

- **Combination Therapies:** The strong synergy with itraconazole presents a viable strategy to combat azole-resistant fungal strains and potentially lower required doses of both agents [5].
- **Novel Antimalarial Target:** **Domiphen bromide** validates the MEP pathway, particularly the IspD enzyme, as a druggable target for developing much-needed, fast-acting antimalarials with a unique mechanism [3] [4].

- **Resistance Management:** As with any antimicrobial, prudent use is crucial to delay the development of resistance, even for a multi-targeting agent like **domiphen bromide** [2].

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